molecular formula C8H6ClNO B095198 5-Chloro-2-methylbenzoxazole CAS No. 19219-99-9

5-Chloro-2-methylbenzoxazole

Cat. No.: B095198
CAS No.: 19219-99-9
M. Wt: 167.59 g/mol
InChI Key: HJCIGAUHTJBHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylbenzoxazole is a heterocyclic aromatic compound with the molecular formula C8H6ClNO. It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the fifth position and a methyl group at the second position on the benzoxazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylbenzoxazole typically involves the cyclization of 2-aminophenol with appropriate chlorinated precursors. One common method includes the reaction of 2-aminophenol with 5-chloro-2-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate cyclization and formation of the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or ionic liquids may be used to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

5-Chloro-2-methylbenzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and optical brighteners

Comparison with Similar Compounds

    2-Methylbenzoxazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    2,5-Dimethylbenzoxazole: Contains an additional methyl group, which can influence its physical and chemical properties.

    5-Chloro-2-aminobenzoxazole: Contains an amino group instead of a methyl group, leading to different applications and reactivity.

Uniqueness: 5-Chloro-2-methylbenzoxazole is unique due to the presence of both a chlorine atom and a methyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCIGAUHTJBHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051831
Record name 5-Chloro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19219-99-9
Record name 5-Chloro-2-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19219-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 5-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19219-99-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 5-chloro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Chloro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methylbenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methylbenzoxazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methylbenzoxazole
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methylbenzoxazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methylbenzoxazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methylbenzoxazole
Reactant of Route 6
5-Chloro-2-methylbenzoxazole
Customer
Q & A

Q1: What is the origin of 5-Chloro-2-methylbenzoxazole in the context of these research papers?

A: this compound is not naturally occurring in the environment described by these research papers. Instead, it is a biotransformation product resulting from the degradation of 4-Chloro-2-nitrophenol (4C2NP) by specific bacterial strains. [, , , ] These bacteria, found in contaminated environments, utilize 4C2NP as a substrate in their metabolic processes, ultimately leading to the formation of this compound.

Q2: Which bacterial strains are known to produce this compound from 4-Chloro-2-nitrophenol?

A2: Research points to several bacterial strains capable of this biotransformation:

  • Bacillus subtilis RKJ 700: This soil bacterium can degrade high concentrations of 4C2NP (up to 1.5 mM) and produces this compound as a final product. []
  • Bacillus aryabhattai strain PC-7: This bacterium, isolated from wastewater, can also degrade 4C2NP and forms this compound. []
  • Marine Bacillus sp. strain MW-1: This marine bacterium is also reported to biotransform 4-Chloro-2-nitrophenol into this compound. []

Q3: How is this compound identified in the laboratory setting?

A3: Researchers employ various analytical techniques to identify and characterize this compound during biodegradation studies:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to separate, identify, and quantify the different compounds present in a sample, including this compound. [, ]
  • High-performance liquid chromatography (HPLC): This method is valuable for separating and quantifying this compound and other metabolites in the degradation pathway of 4C2NP. []

Q4: Is there any information available about the structure of this compound?

A: While the provided research focuses on the biotransformation process, one study sheds light on the structure of this compound. A zinc(II) complex utilizing this compound as a ligand was analyzed using single-crystal X-ray diffraction (XRD). [] This analysis confirmed the presence of a 5-chloro-2-methyl-1,3-benzoxazole structure within the complex.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.